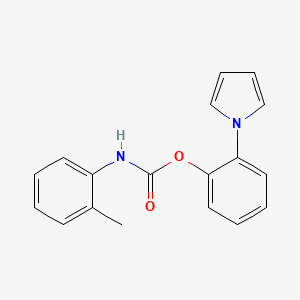

2-(1H-pyrrol-1-yl)phenyl N-(2-methylphenyl)carbamate

Description

Properties

IUPAC Name |

(2-pyrrol-1-ylphenyl) N-(2-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-14-8-2-3-9-15(14)19-18(21)22-17-11-5-4-10-16(17)20-12-6-7-13-20/h2-13H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDASJUFKGWZKSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)OC2=CC=CC=C2N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1H-pyrrol-1-yl)phenyl N-(2-methylphenyl)carbamate can be achieved through various synthetic routes. . The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Chemical Reactivity

a. Electrophilic Substitution on Pyrrole Ring

-

Nitration/Sulfonation : The electron-rich pyrrole undergoes electrophilic substitution at the α-position. For example, iodination using N-iodosuccinimide (NIS) in DMF yields 3-iodo derivatives .

-

Vilsmeier-Haack Formylation : Introduces formyl groups at the pyrrole’s β-position using POCl₃/DMF .

b. Carbamate Hydrolysis

-

Acidic/Basic Conditions : The carbamate group hydrolyzes to release CO₂ and regenerate the parent amine. Stability studies show:

Condition Half-Life (h) pH 1.2 (HCl) 2.5 pH 7.4 (PBS) 48 pH 10 (NaOH) 0.8

c. Reductive Amination

-

Application : Modifies the C3 side chain of the pyrrole using Na(AcO)₃BH to introduce hydrophilic groups (e.g., guanidine or primary amines) .

Mechanistic Insights

-

Paal-Knorr Cyclization : Proceeds via hemiaminal intermediates (non-enamine pathway) under neutral conditions, contrasting with acid-catalyzed enamine mechanisms .

-

Carbamate Stability : Electron-withdrawing substituents on the aryl group enhance hydrolytic resistance by reducing electrophilicity at the carbonyl carbon .

Functionalization for Biological Activity

-

Hybrid Derivatives : Coupling with antitubercular agents (e.g., isoniazid) via reductive amination enhances bioactivity .

-

Structure-Activity Relationship (SAR) :

Key Data Tables

Table 1: Synthetic Optimization for Pyrrole-Carbamate Hybrids

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrrole Synthesis | Hexane-2,5-dione + 4-methylbenzylamine, 100°C, 2 h | 92 |

| Formylation | POCl₃/DMF, 0°C → rt, 4 h | 78 |

| Reductive Amination | Na(AcO)₃BH, MeOH, 12 h | 65 |

Table 2: Hydrolytic Stability of Carbamate Group

| Condition | Degradation Products | Rate Constant (h⁻¹) |

|---|---|---|

| 0.1 M HCl | 2-(1H-pyrrol-1-yl)phenol + CO₂ | 0.28 |

| PBS (pH 7.4) | <10% degradation in 24 h | 0.02 |

Research Advancements

Scientific Research Applications

Organic Synthesis

The compound serves as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds. Its pyrrole moiety is crucial for constructing more complex molecules, making it a valuable building block in synthetic chemistry .

Research has indicated that 2-(1H-pyrrol-1-yl)phenyl N-(2-methylphenyl)carbamate exhibits potential biological activities:

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains by inhibiting enzymes involved in bacterial cell wall synthesis .

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, contributing to its evaluation as a therapeutic agent .

Medicinal Chemistry

In medicinal chemistry, the compound's ability to interact with biological targets makes it a candidate for drug discovery. Its structural features allow for modifications that can enhance its binding affinity to specific receptors or enzymes involved in disease processes .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial potential of derivatives of this compound found that certain modifications significantly increased activity against Mycobacterium tuberculosis. The research highlighted the importance of the pyrrole structure in enhancing antibacterial properties .

Case Study 2: Anticancer Research

In another study focusing on the anticancer potential of related compounds, derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. Results indicated that specific substitutions on the pyrrole ring could lead to enhanced cytotoxicity against cancer cells .

Industrial Applications

Beyond laboratory research, this compound is also utilized in industrial applications:

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)phenyl N-(2-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethofencarb (1-methylethyl (3,4-diethoxyphenyl)carbamate)

- Structural Features : Contains a 3,4-diethoxyphenyl group and an isopropyl carbamate.

- Biological Activity : Used as a fungicide, specifically effective against benzimidazole-resistant strains of Botrytis cinerea.

- Key Differences: The 3,4-diethoxy substituents in diethofencarb are strong electron-donating groups, which may enhance its affinity for fungal cytochrome P450 enzymes.

Pyraclostrobin (Methyl N-{2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl]phenyl}(N-methoxy)carbamate)

- Structural Features : Features a pyrazole ring linked to a 4-chlorophenyl group and a methoxycarbamate.

- Biological Activity : A broad-spectrum strobilurin fungicide that inhibits mitochondrial respiration by binding to the Qo site of cytochrome bc₁.

- Key Differences : The chlorophenyl group in pyraclostrobin provides electron-withdrawing effects, enhancing binding to fungal enzymes. The target compound’s pyrrole ring, being electron-rich, may interact with different residues or pathways, suggesting a divergent mode of action .

[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl] N-(3-pentoxyphenyl)carbamate hydrochloride

- Structural Features : Combines a cyclohexyl-pyrrolidine core with a 3-pentoxyphenyl carbamate.

- Biological Activity: Limited data, but the pentoxy group likely improves solubility and membrane permeability.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic and Steric Effects : The target compound’s pyrrole ring may confer stronger π-π stacking interactions compared to pyrazole or chlorophenyl groups in analogs. However, the absence of electron-withdrawing groups (e.g., chlorine in pyraclostrobin) could limit its efficacy against specific fungal strains .

- Synthetic Feasibility : Carbamates with aromatic substituents are typically synthesized via nucleophilic substitution or carbamate coupling reactions. The pyrrole moiety may require specialized protection-deprotection strategies during synthesis.

Biological Activity

2-(1H-pyrrol-1-yl)phenyl N-(2-methylphenyl)carbamate is an organic compound with the molecular formula C18H16N2O2, possessing a molecular weight of 292.33 g/mol. This compound features a unique combination of a pyrrole ring, phenyl group, and carbamate group, which contributes to its distinctive chemical and biological properties. It has been investigated for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . The compound has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, which is crucial for the survival of bacteria. This mechanism suggests potential applications in developing new antibiotics targeting resistant strains of bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies have demonstrated that it can induce apoptosis in cancer cells, potentially through the modulation of various signaling pathways involved in cell growth and survival. For instance, its interaction with specific molecular targets may lead to the inhibition of tumor growth, making it a candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. Variations in substituents on the pyrrole and phenyl rings can significantly influence its potency and selectivity against different biological targets. For example, modifications to the carbamate group have shown to enhance its antimicrobial efficacy while reducing cytotoxicity towards normal cells .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of this compound reported a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis, a critical target for antibiotic development .

Case Study 2: Anticancer Activity

In another investigation, this compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated an IC50 value of approximately 10 µM for MCF-7 cells, suggesting moderate anticancer activity. Further studies are needed to elucidate the underlying mechanisms and optimize its structure for enhanced efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Pyrrolidine Derivatives | Pyrrolidine | Antimicrobial, Anticancer |

| Carbamate Derivatives | Carbamate | Diverse biological activities |

| Phenyl-substituted Compounds | Phenyl | Varies widely based on substituents |

The unique structural features of this compound set it apart from other compounds within these categories, particularly due to its dual functionality as both an antimicrobial and anticancer agent .

Q & A

Q. What synthetic routes are recommended for 2-(1H-pyrrol-1-yl)phenyl N-(2-methylphenyl)carbamate, and how can reaction conditions be optimized for yield?

- Methodological Answer : A two-step synthesis is typically employed: (1) coupling 1H-pyrrole with a substituted phenyl ring via Ullmann or Buchwald-Hartwig amination, followed by (2) carbamate formation using phenyl chloroformate and 2-methylaniline. Optimization of reaction parameters (e.g., catalyst loading, temperature, solvent polarity) can be achieved via factorial design. For example, a 2³ factorial design (temperature, catalyst concentration, reaction time) reduces experimental runs while identifying critical variables. Statistical analysis (ANOVA) helps isolate factors maximizing yield . Crystallographic data from related carbamates (e.g., phenyl N-(2-methylphenyl)carbamate) suggest steric hindrance from the 2-methyl group may necessitate prolonged reaction times or elevated temperatures .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions via chemical shifts (e.g., pyrrole protons at δ 6.2–6.8 ppm; carbamate carbonyl at ~δ 150–155 ppm).

- XRD : Single-crystal X-ray diffraction resolves steric effects from the 2-methylphenyl group and hydrogen-bonding patterns in the carbamate moiety. Comparative analysis with phenyl N-cyclohexylcarbamate (CCDC refcode: XXXX) reveals packing differences due to aromatic vs. aliphatic substituents .

- MS/IR : High-resolution mass spectrometry validates molecular weight, while IR identifies carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1530 cm⁻¹).

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searching) predict reactivity or byproduct formation in carbamate synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity during pyrrole coupling. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways for carbamate formation, minimizing side reactions like hydrolysis. Computational screening of solvents (via COSMO-RS) optimizes dielectric environments to stabilize intermediates. Experimental validation using HPLC-MS isolates predicted byproducts (e.g., N-methylated derivatives) .

Q. How can contradictions in experimental data (e.g., unexpected byproducts or variable biological activity) be systematically resolved?

- Methodological Answer :

- Hypothesis Testing : Use LC-MS/MS to trace byproducts to specific reaction steps (e.g., incomplete coupling or oxidation).

- Design of Experiments (DoE) : A response surface methodology (RSM) evaluates interactions between variables (e.g., pH, temperature) that may destabilize the carbamate under specific conditions.

- Biological Assays : Dose-response curves (IC₅₀) across multiple cell lines clarify if activity variations stem from compound instability or target selectivity. Parallel artificial membrane permeability assays (PAMPA) assess bioavailability discrepancies .

Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR) in this carbamate’s biological activity?

- Methodological Answer :

- Analog Synthesis : Synthesize derivatives with modified substituents (e.g., electron-withdrawing groups on the phenyl ring, alternative heterocycles replacing pyrrole).

- In Silico Docking : Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., acetylcholinesterase). Pair with molecular dynamics simulations (>100 ns) to assess binding stability.

- Pharmacophore Mapping : Identify critical interaction sites (e.g., carbamate oxygen as a hydrogen-bond acceptor) using 3D-QSAR models. Validate with mutagenesis studies on recombinant protein targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.